

Application Notes and Protocols: Synthesis and Use of Stable Isotope-Labeled Acetyl-AMP

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Compound of Interest

Compound Name: acetyl-AMP

Cat. No.: B1262862

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled acetyladenosine monophosphate (**acetyl-AMP**) is a critical tool for in-depth studies of cellular metabolism and enzyme kinetics. As the activated intermediate in the reaction catalyzed by acetyl-CoA synthetase (ACS), labeled **acetyl-AMP** allows for precise tracing of the acetyl group from acetate to acetyl-CoA, a central hub in cellular metabolism.^[1] ^[2] This document provides detailed application notes and protocols for the synthesis and use of stable isotope-labeled **acetyl-AMP**, catering to researchers in metabolic analysis, enzyme kinetics, and drug discovery.

Acetyl-CoA synthetase catalyzes the formation of acetyl-CoA in a two-step reaction. First, acetate reacts with ATP to form an **acetyl-AMP** intermediate and pyrophosphate. Subsequently, the acetyl group is transferred from **acetyl-AMP** to coenzyme A, yielding acetyl-CoA and AMP.^[1]^[3]^[4] By using isotopically labeled acetate (e.g., ¹³C₂-acetate), one can generate labeled **acetyl-AMP**, which can be used to probe the kinetics and mechanism of ACS and related enzymes, or as a standard for mass spectrometry-based quantification.

Applications

Stable isotope-labeled **acetyl-AMP** is a versatile tool with several key applications in biomedical research:

- Metabolic Flux Analysis: Tracing the flow of carbon from labeled acetate through **acetyl-AMP** to acetyl-CoA and downstream pathways, such as the tricarboxylic acid (TCA) cycle and fatty acid synthesis.[1]
- Enzyme Kinetics and Mechanism Studies: As a direct substrate or intermediate analog, it allows for detailed investigation of the kinetics and reaction mechanism of acetyl-CoA synthetase and other AMP-forming enzymes.[3][5] The use of labeled **acetyl-AMP** can help in determining rate-limiting steps and understanding enzyme regulation.
- Drug Discovery and Development: Labeled **acetyl-AMP** can be used in high-throughput screening assays to identify and characterize inhibitors of acetyl-CoA synthetase, a potential therapeutic target in various diseases.[3]
- Quantitative Mass Spectrometry: It serves as an internal standard for the accurate quantification of endogenous **acetyl-AMP** levels in complex biological samples.

Data Presentation

Table 1: Quantitative Parameters for Enzymatic Synthesis of ¹³C₂-**Acetyl-AMP**

Parameter	Value	Method of Determination
Starting Material	¹³ C ₂ -Acetic Acid	-
Enzyme	Acetyl-CoA Synthetase (e.g., from <i>Bacillus subtilis</i>)	-
Typical Yield	40-60% (estimated)	HPLC-UV/MS
Purity	>95%	HPLC-UV/MS, NMR
Labeling Efficiency	>99%	Mass Spectrometry

Table 2: Key Kinetic Parameters for Acetyl-CoA Synthetase

Parameter	Substrate	Organism	Value
Km	Acetate	Ignicoccus hospitalis	0.86 U/mg (specific activity)
Km	ATP	Escherichia coli	Varies with acetylation state
Ki	Ac-AMS (inhibitor)	Candida albicans	0.59 μM

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Stable Isotope-Labeled Acetyl-AMP

This protocol describes the synthesis of ¹³C₂-**acetyl-AMP** using ¹³C₂-acetate and acetyl-CoA synthetase. The key to isolating the **acetyl-AMP** intermediate is to omit coenzyme A from the reaction mixture.

Materials:

- ¹³C₂-Acetic acid (sodium salt)
- Adenosine triphosphate (ATP), disodium salt
- Recombinant Acetyl-CoA Synthetase (ACS)
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
- Quenching Solution: 10% (v/v) perchloric acid, ice-cold
- Neutralization Solution: 3 M potassium carbonate
- Solid-Phase Extraction (SPE) C18 cartridges
- Acetonitrile
- Deionized water

Procedure:

- Enzyme Preparation: Purify recombinant acetyl-CoA synthetase according to established protocols. Ensure the enzyme preparation is free of contaminating ATPases and nucleotidases.
- Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
 - Reaction Buffer: 400 µL
 - $^{13}\text{C}_2$ -Sodium Acetate (100 mM stock): 50 µL (final concentration: 10 mM)
 - ATP (100 mM stock): 50 µL (final concentration: 10 mM)
 - Acetyl-CoA Synthetase (1 mg/mL): 10 µL (final concentration: 20 µg/mL)
- Initiate Reaction: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically by monitoring the formation of **acetyl-AMP**.
- Quench Reaction: Stop the reaction by adding 50 µL of ice-cold 10% perchloric acid. Vortex vigorously and incubate on ice for 10 minutes to precipitate the enzyme.
- Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by dropwise addition of 3 M potassium carbonate while monitoring the pH with pH paper until it reaches ~7.0. The precipitation of potassium perchlorate will be observed.
- Purification by SPE:
 - Equilibrate a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.
 - Load the neutralized supernatant onto the cartridge.
 - Wash the cartridge with 10 mL of deionized water to remove salts and unreacted ATP and acetate.
 - Elute the $^{13}\text{C}_2$ -**acetyl-AMP** with 5 mL of 50% acetonitrile in water.

- Quantification and Storage: Determine the concentration and purity of the eluted ¹³C₂-**acetyl-AMP** using HPLC-UV/MS and/or quantitative NMR.[6][7] Lyophilize the purified product and store at -80°C. Due to the inherent instability of the acyl-adenylate linkage, it is recommended to use the product promptly after reconstitution.[8]

Protocol 2: Chemical Synthesis of Stable Isotope-Labeled Acetyl-AMP

This protocol is adapted from the synthesis of aminoacyl adenylates and provides an alternative to the enzymatic method.[9]

Materials:

- ¹³C₂-Acetic anhydride
- Adenosine-5'-monophosphate (AMP), free acid
- Dicyclohexylcarbodiimide (DCC)
- Pyridine (anhydrous)
- Diethyl ether (anhydrous)
- Dowex 1-X8 resin (chloride form)

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve AMP (1 mmol) in 10 mL of anhydrous pyridine.
- Acylation: Add ¹³C₂-acetic anhydride (1.2 mmol) dropwise to the solution while stirring at room temperature.
- Activation: After 1 hour, add DCC (1.5 mmol) to the reaction mixture. Stir at room temperature for 12-24 hours. A precipitate of dicyclohexylurea will form.
- Work-up:

- Filter the reaction mixture to remove the dicyclohexylurea precipitate.
- Evaporate the pyridine under reduced pressure.
- Redissolve the residue in a minimal amount of water.
- Extract the aqueous solution with diethyl ether three times to remove any remaining DCC and dicyclohexylurea.
- Purification by Ion-Exchange Chromatography:
 - Load the aqueous solution onto a Dowex 1-X8 column (Cl⁻ form).
 - Wash the column with deionized water.
 - Elute with a linear gradient of 0 to 0.5 M lithium chloride.
 - Collect fractions and monitor for the presence of ¹³C₂-**acetyl-AMP** using UV spectroscopy (260 nm) and a suitable analytical method (e.g., TLC or HPLC).
- Desalting and Storage: Pool the fractions containing the product and desalt using a suitable method (e.g., size-exclusion chromatography or SPE). Lyophilize the purified product and store at -80°C.

Protocol 3: Quantification of Acetyl-AMP using LC-MS/MS

This protocol outlines a method for the quantification of stable isotope-labeled **acetyl-AMP** in a biological matrix, using an unlabeled **acetyl-AMP** standard.

Materials:

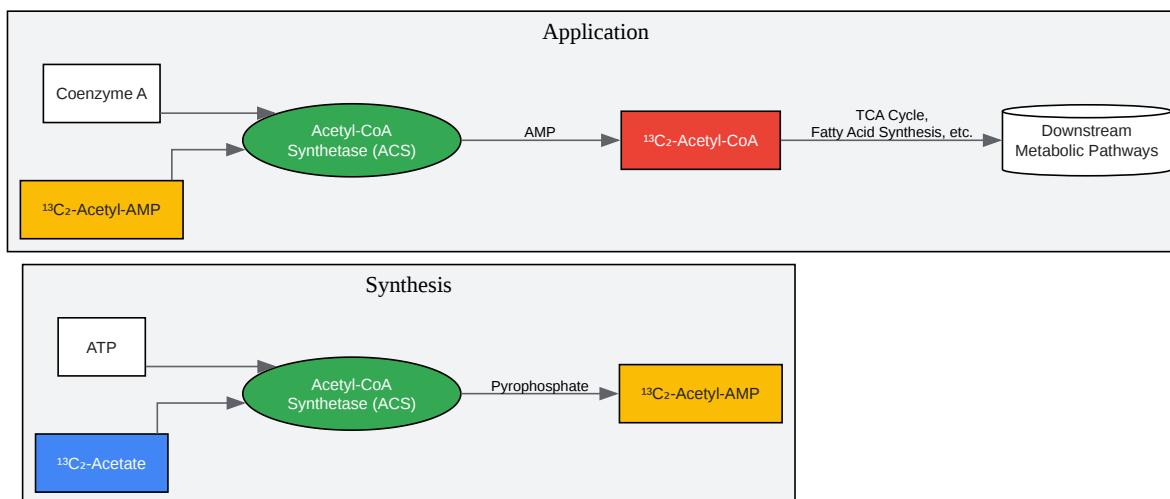
- Stable isotope-labeled **acetyl-AMP** (from Protocol 1 or 2)
- Unlabeled **acetyl-AMP** standard
- LC-MS/MS system with a C18 column

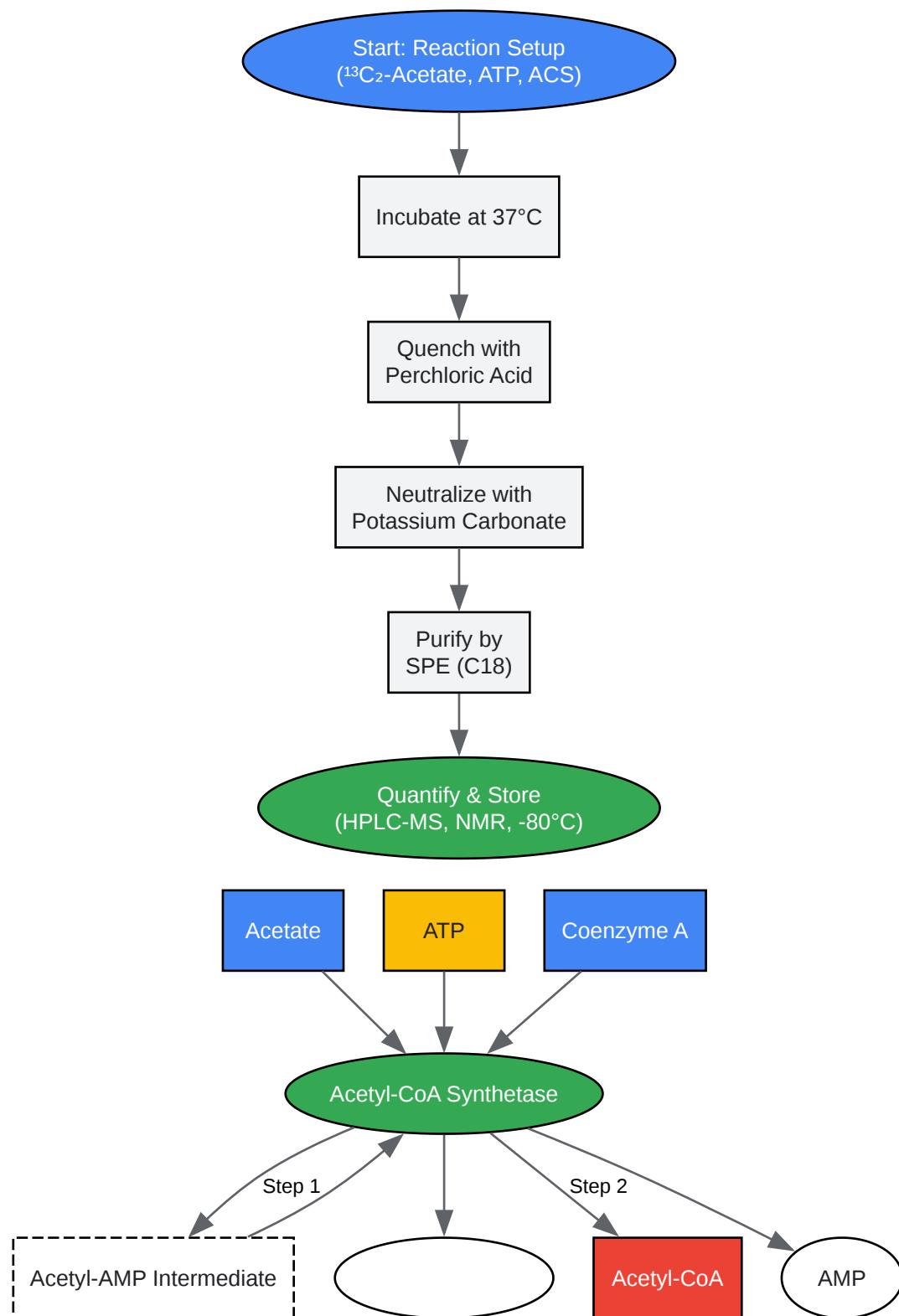
- Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0
- Mobile Phase B: Acetonitrile
- Sample extraction buffer (e.g., 80% methanol)

Procedure:

- Sample Preparation:
 - Spike the biological sample with a known amount of unlabeled **acetyl-AMP** as an internal standard.
 - Extract the metabolites using an appropriate method, such as protein precipitation with cold 80% methanol.
 - Centrifuge to remove precipitated proteins and evaporate the supernatant to dryness.
 - Reconstitute the sample in a suitable volume of Mobile Phase A.
- LC-MS/MS Analysis:
 - Inject the sample onto the LC-MS/MS system.
 - Separate the analytes using a gradient elution with Mobile Phase A and B.
 - Detect the labeled and unlabeled **acetyl-AMP** using multiple reaction monitoring (MRM) in positive or negative ion mode. The specific precursor and product ion transitions will depend on the labeling pattern and the instrument used.
- Data Analysis:
 - Integrate the peak areas for both the labeled **acetyl-AMP** and the unlabeled internal standard.
 - Calculate the concentration of the labeled **acetyl-AMP** in the original sample by comparing the peak area ratio to a standard curve generated with known amounts of labeled and unlabeled standards.

Mandatory Visualizations



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